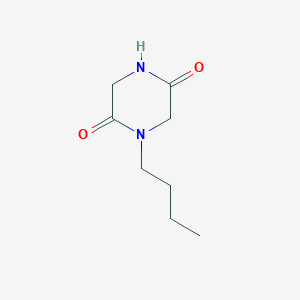

1-Butylpiperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butylpiperazine-2,5-dione, also known as N-Butylmaleimide (NBM), is a cyclic imide compound with the chemical formula C8H11NO2. It is a white crystalline solid with a melting point of 68-71°C and is soluble in organic solvents such as chloroform and acetone. NBM is widely used in scientific research due to its unique chemical and physical properties.

Mécanisme D'action

NBM acts as a Michael acceptor, which means it can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydroxyl groups. This property makes NBM a useful reagent for the modification of biomolecules such as proteins and peptides. The nucleophilic addition reaction of NBM with cysteine residues in proteins results in the formation of stable thioether linkages, which can be used to immobilize proteins on surfaces or to crosslink proteins in solution.

Effets Biochimiques Et Physiologiques

NBM has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. The cytotoxicity of NBM is thought to be due to its ability to react with thiol-containing proteins and enzymes, leading to the disruption of cellular processes. NBM has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes NBM a potential therapeutic agent for the treatment of diseases such as arthritis and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using NBM in lab experiments include its easy synthesis, high reactivity towards nucleophiles, and versatility in the synthesis of various organic compounds. However, NBM has some limitations, such as its potential toxicity towards living cells and its sensitivity to air and moisture, which can lead to degradation of the compound.

Orientations Futures

There are several future directions for the use of NBM in scientific research. One potential application is in the development of novel drug delivery systems using maleimide-functionalized polymers. Another direction is in the synthesis of cyclic peptides and peptidomimetics with improved biological activity and selectivity. Additionally, NBM could be used as a tool for the modification of proteins and enzymes for various applications, such as the immobilization of enzymes on surfaces for biocatalysis.

Conclusion

In conclusion, 1-Butylpiperazine-2,5-dione (NBM) is a versatile compound with a wide range of applications in scientific research. Its unique chemical and physical properties make it a useful reagent for the synthesis of various organic compounds and the modification of biomolecules. Future research on NBM could lead to the development of novel therapeutic agents and drug delivery systems.

Méthodes De Synthèse

The synthesis of NBM involves the reaction of butylamine with maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of NBM as the final product.

Applications De Recherche Scientifique

NBM has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the preparation of maleimide-functionalized polymers, which have applications in drug delivery, tissue engineering, and bioconjugation. NBM is also used in the synthesis of cyclic peptides and peptidomimetics, which have potential therapeutic applications in cancer and infectious diseases.

Propriétés

Numéro CAS |

16350-85-9 |

|---|---|

Nom du produit |

1-Butylpiperazine-2,5-dione |

Formule moléculaire |

C8H14N2O2 |

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

1-butylpiperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-4-10-6-7(11)9-5-8(10)12/h2-6H2,1H3,(H,9,11) |

Clé InChI |

GHXVGVFQOFBEOP-UHFFFAOYSA-N |

SMILES |

CCCCN1CC(=O)NCC1=O |

SMILES canonique |

CCCCN1CC(=O)NCC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)